molecular formula C16H15N3O2S2 B2668202 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034241-62-6

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No. B2668202
CAS RN: 2034241-62-6
M. Wt: 345.44
InChI Key: RBJQXMGQTCVPIV-UHFFFAOYSA-N
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Description

“4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide” is a chemical compound. It is a derivative of pyrazine and thiophene . Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR and mass spectrometry . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For instance, the Suzuki coupling reaction is one of the reactions that can be used in the synthesis of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the molecular formula of this compound is C16H15N3O2S2.

Scientific Research Applications

Synthesis and Bioactivity Studies

Research has been conducted on the synthesis of related sulfonamide compounds, exploring their potential in medicinal chemistry, particularly focusing on their cytotoxicity and enzyme inhibition properties. For instance, studies have synthesized new sulfonamides starting from various precursors, evaluating their activities against carbonic anhydrase enzymes and their cytotoxic effects against tumor cell lines. These studies suggest the potential of sulfonamide derivatives in the development of new anticancer agents due to their selective enzyme inhibitory activities and cytotoxic properties against various cancer cell lines (Gul et al., 2016), (Küçükgüzel et al., 2013).

Antimicrobial and Antitumor Activities

Sulfonamide derivatives have also been investigated for their antimicrobial and antitumor activities. Novel compounds have been synthesized and tested for their effectiveness against various bacteria, fungi, and cancer cell lines, showcasing the potential of these compounds in treating infectious diseases and as anticancer agents. The structural modifications in these compounds have led to enhanced biological activities, indicating the importance of sulfonamide derivatives in developing new therapeutic agents (Sarvaiya et al., 2019), (Alqasoumi et al., 2009).

Carbonic Anhydrase Inhibitors and IOP Lowering Properties

Further research into sulfonamide derivatives has highlighted their role as carbonic anhydrase inhibitors, with potential applications in treating conditions such as glaucoma by lowering intraocular pressure (IOP). These studies emphasize the therapeutic potential of sulfonamide derivatives in ophthalmology and their significant inhibitory effects on carbonic anhydrase isozymes, contributing to the development of new treatments for eye conditions (Casini et al., 2002).

Future Directions

The future directions for the research on “4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide” could include further investigation of its therapeutic properties and potential applications in medicinal chemistry . Additionally, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

4-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-12-4-6-13(7-5-12)23(20,21)19-11-14-16(18-9-8-17-14)15-3-2-10-22-15/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJQXMGQTCVPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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